molecular formula C18H21NO3 B14583923 N-(2,6-Diethylphenyl)-4,6-dimethyl-2-oxo-2H-pyran-5-carboxamide CAS No. 61444-68-6

N-(2,6-Diethylphenyl)-4,6-dimethyl-2-oxo-2H-pyran-5-carboxamide

Cat. No.: B14583923
CAS No.: 61444-68-6
M. Wt: 299.4 g/mol
InChI Key: CIIOQZIIAIZGLQ-UHFFFAOYSA-N
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Description

N-(2,6-Diethylphenyl)-4,6-dimethyl-2-oxo-2H-pyran-5-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyran ring, a carboxamide group, and diethylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Diethylphenyl)-4,6-dimethyl-2-oxo-2H-pyran-5-carboxamide typically involves the reaction of 2,6-diethylphenylamine with a suitable pyranone derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency. The industrial production process also incorporates purification steps, such as recrystallization and chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Diethylphenyl)-4,6-dimethyl-2-oxo-2H-pyran-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N-(2,6-Diethylphenyl)-4,6-dimethyl-2-oxo-2H-pyran-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,6-Diethylphenyl)-4,6-dimethyl-2-oxo-2H-pyran-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Diethylphenyl)-2-chloroacetamide
  • N-(2,6-Diethylphenyl)maleimide
  • 3,7-Dichloro-N-(2,6-Diethylphenyl)-N-(2-Propoxyethyl)Quinolone-8-Carboxamide

Uniqueness

N-(2,6-Diethylphenyl)-4,6-dimethyl-2-oxo-2H-pyran-5-carboxamide is unique due to its specific structural features, such as the pyran ring and the diethylphenyl substituents. These features confer distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential for specialized uses.

Properties

CAS No.

61444-68-6

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

N-(2,6-diethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide

InChI

InChI=1S/C18H21NO3/c1-5-13-8-7-9-14(6-2)17(13)19-18(21)16-11(3)10-15(20)22-12(16)4/h7-10H,5-6H2,1-4H3,(H,19,21)

InChI Key

CIIOQZIIAIZGLQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=C(OC(=O)C=C2C)C

Origin of Product

United States

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